3-(trifluoromethyl)quinoline-8-carboxylic Acid
Overview
Description
- 3-(Trifluoromethyl)quinoline-8-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ .
- It belongs to the quinoline family and contains a trifluoromethyl group at position 3.
- The compound is used in pharmaceutical research and has diverse applications beyond its role as an antimalarial agent.
Synthesis Analysis
- The synthesis of 3-(trifluoromethyl)quinoline-8-carboxylic acid involves several steps, including cyclization reactions and functional group modifications.
- Specific synthetic routes may vary, but common methods include cyclization of appropriate precursors or modification of existing quinoline derivatives.
Molecular Structure Analysis
- The compound’s molecular structure consists of a quinoline ring with a trifluoromethyl group attached at position 3.
- The presence of fluorine atoms affects its reactivity and pharmacological properties.
Chemical Reactions Analysis
- 3-(Trifluoromethyl)quinoline-8-carboxylic acid can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidative processes.
- Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- The compound is a solid with a white to pale yellow color.
- It has a melting point within a specific range and is sparingly soluble in water.
- Additional physical and chemical properties can be found in relevant literature.
Scientific Research Applications
Chemical Synthesis and Functionalization
3-(Trifluoromethyl)quinoline-8-carboxylic acid plays a significant role in the field of chemical synthesis. Research has shown that it can undergo selective metalation and subsequent functionalization, demonstrating its versatility in organic synthesis. This process allows for the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids, which are valuable in developing diverse chemical compounds (Schlosser & Marull, 2003).
Safety And Hazards
- 3-(Trifluoromethyl)quinoline-8-carboxylic acid is considered hazardous due to its potential skin and eye irritation.
- Proper protective measures should be taken during handling and storage.
Future Directions
- Further research is needed to explore its potential applications beyond antimalarial activity.
- Investigate its interactions with other compounds and evaluate its pharmacological properties.
properties
IUPAC Name |
3-(trifluoromethyl)quinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVKRLUVHQGYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449738 | |
Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
CAS RN |
588702-66-3 | |
Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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